molecular formula C9H11N3O B1371567 2-(5-amino-1H-indazol-1-yl)ethanol CAS No. 885270-96-2

2-(5-amino-1H-indazol-1-yl)ethanol

Cat. No.: B1371567
CAS No.: 885270-96-2
M. Wt: 177.2 g/mol
InChI Key: DKIVBAYGSPWLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-1H-indazol-1-yl)ethanol is a chemical compound with the molecular formula C9H11N3O. It is a derivative of indazole, a bicyclic aromatic heterocycle, and contains an amino group and an ethanol group attached to the indazole ring.

Biochemical Analysis

Biochemical Properties

2-(5-amino-1H-indazol-1-yl)ethanol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting the catalytic activity of these enzymes. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to a conformational change that reduces the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the levels of key metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for long-term biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for the detoxification and elimination of this compound, ensuring that it does not accumulate to toxic levels within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization within the cell . Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . This subcellular localization is crucial for the compound’s ability to exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-indazol-1-yl)ethanol typically involves the reaction of 5-nitroindazole with ethylene glycol in the presence of a reducing agent. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. The reaction conditions often include the use of a catalyst, such as palladium on carbon, and hydrogen gas as the reducing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1H-indazol-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-amino-1H-indazol-1-yl)ethanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(5-nitro-1H-indazol-1-yl)ethanol: Similar structure but with a nitro group instead of an amino group.

    2-(5-chloro-1H-indazol-1-yl)ethanol: Contains a chloro group instead of an amino group.

    2-(5-methyl-1H-indazol-1-yl)ethanol: Contains a methyl group instead of an amino group.

Uniqueness

2-(5-amino-1H-indazol-1-yl)ethanol is unique due to the presence of both an amino group and an ethanol group on the indazole ring. This combination of functional groups provides versatility in chemical reactions and potential biological activity. The amino group can participate in hydrogen bonding and nucleophilic substitution, while the ethanol group can undergo oxidation and reduction reactions .

Properties

IUPAC Name

2-(5-aminoindazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-8-1-2-9-7(5-8)6-11-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIVBAYGSPWLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=NN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657233
Record name 2-(5-Amino-1H-indazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-96-2
Record name 5-Amino-1H-indazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Amino-1H-indazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-amino-1H-indazol-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(5-amino-1H-indazol-1-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(5-amino-1H-indazol-1-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(5-amino-1H-indazol-1-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(5-amino-1H-indazol-1-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(5-amino-1H-indazol-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.